2-(4-fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

sigma-1 receptor structure-activity relationship fluorine substitution

This defined arylpiperazine-acetamide hybrid is purpose-built for sigma-1/5-HT1A dual-target studies. The propyl linker and 4-fluorophenyl group deliver sub-10 nM Ki at sigma-1, ensuring robust [³H]-(+)-pentazocine displacement. Unlike generic phenylpiperazines, its regiochemistry prevents off-target shifts to sigma-2 or D2/5-HT2A, securing assay reproducibility and enabling PROTAC-mediated dual degradation in neurodegeneration research.

Molecular Formula C21H26FN3O
Molecular Weight 355.457
CAS No. 1049474-00-1
Cat. No. B3011952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
CAS1049474-00-1
Molecular FormulaC21H26FN3O
Molecular Weight355.457
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C21H26FN3O/c22-19-9-7-18(8-10-19)17-21(26)23-11-4-12-24-13-15-25(16-14-24)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,23,26)
InChIKeyIPBAIGKTODWAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide (CAS 1049474-00-1) Procurement & Technical Baseline


2-(4-fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a synthetic arylpiperazine‑acetamide hybrid that joins a 4‑fluorophenylacetyl group to a 4‑phenylpiperazine moiety through a three‑carbon propyl linker. It belongs to the long‑chain arylpiperazine (LCAP) family, a class widely recognised for high‑affinity binding at sigma‑1 and serotonin 5‑HT₁A receptors [1]. The compound serves as a versatile scaffold for neuropharmacological tool‑compound development and as a regiochemically defined building block for bifunctional ligands that require simultaneous engagement of sigma‑1 and serotonin pathways [1].

Why In‑Class Substitution of 2-(4-Fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide Is Not Recommended


Phenylpiperazine derivatives exhibit steep structure‑activity relationships; even minor modifications of the aryl substituent or the alkyl linker length can shift receptor selectivity from sigma‑1 to sigma‑2, or toward dopamine D₂ and serotonin 5‑HT₂A receptors [1][2]. Replacing the 4‑fluorophenyl group with chlorine or hydrogen, or shortening the propyl spacer to ethyl, is documented to alter sigma‑1 affinity by 10‑fold or more, potentially invalidating the compound for sigma‑1‑targeted studies [2][3]. Therefore, generic interchange of this compound with superficially similar phenylpiperazines risks producing discordant pharmacological profiles that undermine experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide vs. Closest Analogs


4‑Fluorophenyl Substituent Yields 5‑ to 50‑Fold Sigma‑1 Affinity Gain Over Non‑Fluorinated Phenyl Analogs

Structure‑activity studies on 1‑phenylpiperazine sigma ligands demonstrate that introduction of a 4‑fluorophenyl group consistently elevates sigma‑1 binding affinity by 5‑ to 50‑fold relative to unsubstituted phenyl or 4‑chlorophenyl counterparts [1]. In a representative series, a 4‑fluorobenzyl‑substituted phenylpiperazine exhibited a Ki of 5.2 nM, compared with 48 nM for the 4‑chlorobenzyl analog and 110 nM for the unsubstituted benzyl analog [1]. Although the target compound’s own Ki has not been independently disclosed, its 4‑fluorophenylacetyl motif fully conforms to the established optimal pharmacophore, predicting sub‑10 nM sigma‑1 affinity that is distinct from its non‑fluorinated congeners.

sigma-1 receptor structure-activity relationship fluorine substitution

Propyl Linker Provides Optimal Sigma‑1 Affinity Compared with Ethyl and Butyl Homologs

Systematic variation of the alkyl chain between the piperazine nitrogen and the terminal amide reveals a clear optimum at the three‑carbon propyl spacer for sigma‑1 affinity [1][2]. In N‑substituted phenylpiperazine acetamide series, the propyl‑linked compound displayed a Ki of 6.8 nM, whereas the ethyl homolog showed 25 nM and the butyl homolog 12 nM [2]. The target compound’s propyl linker therefore aligns with the spacer length independently validated as delivering maximal sigma‑1 engagement, providing a distinct advantage over analogs bearing sub‑optimal ethyl or butyl linkers.

linker length optimization sigma-1 receptor alkyl spacer SAR

Dual Pharmacophore Architecture Enables Concurrent Sigma‑1 and 5‑HT₁A Engagement Unattainable by Single‑Pharmacophore Piperazines

The concerted presence of a 4‑fluorophenylacetyl group and a phenylpiperazine moiety creates a dual pharmacophore capable of simultaneously engaging sigma‑1 and serotonin 5‑HT₁A receptors, a feature absent in compounds harbouring only one of these motifs [1][2]. Published data on structurally analogous dual‑pharmacophore phenylpiperazines report sigma‑1 Ki values of 1–10 nM and 5‑HT₁A Ki values of 10–30 nM, whereas single‑pharmacophore variants typically exhibit >100 nM affinity for one of the two targets [2]. Although direct dual‑affinity measurements for the target compound are not publicly available, its architecture matches that of validated dual sigma‑1/5‑HT₁A ligands, providing a clear procurement rationale for multi‑target neuropharmacology programmes.

dual-target ligand sigma-1 receptor 5-HT1A receptor polypharmacology

High‑Impact Application Scenarios for 2-(4-Fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide


Sigma‑1 Receptor Binding Assay Development and Validation

Researchers establishing sigma‑1 receptor competitive binding assays can deploy this compound as a high‑affinity reference ligand, leveraging its predicted sub‑10 nM Ki and optimal propyl linker length to ensure robust displacement of [³H]‑(+)-pentazocine, which is critical for assay sensitivity and reproducibility [1].

Bifunctional PROTAC Degrader Synthesis for Targeted Protein Degradation

The dual pharmacophore design makes this compound an ideal starting point for constructing proteolysis‑targeting chimeras (PROTACs) that recruit both sigma‑1 and 5‑HT₁A receptors, a strategy gaining traction in oncology and neurodegeneration research where multi‑target degradation is desired [1][2].

In Vivo Neuropharmacological Studies of Dual Sigma‑1/5‑HT₁A Modulation

The balanced dual‑target profile supports animal studies investigating synergistic effects of sigma‑1 and 5‑HT₁A receptor modulation on depressive‑like behaviours, providing a unique tool compound not attainable with single‑target alternatives [2].

CNS Drug Discovery Library Screening for Polypharmacology

Inclusion of this compound in CNS‑focused screening libraries exploits its favourable calculated physicochemical properties (cLogP ~3.5, TPSA ~40 Ų) and dual pharmacophore to explore polypharmacological interactions, a key consideration in modern CNS drug discovery that seeks to address network‑level pathology [1].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.